molecular formula C22H29N6O8PS B12390446 propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Cat. No.: B12390446
M. Wt: 568.5 g/mol
InChI Key: VCKNXILWUJSHHX-HZLWQFRPSA-N
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Description

Propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using suitable protecting groups such as tert-butyldimethylsilyl (TBDMS) or methoxymethyl (MOM) groups.

    Coupling Reaction: The protected intermediate is then subjected to a coupling reaction with the appropriate phosphoramidite reagent under anhydrous conditions, typically using a coupling agent like N,N-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed using specific reagents such as tetrabutylammonium fluoride (TBAF) for silyl groups or acidic conditions for acetal groups.

    Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or flash chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated synthesizers and continuous flow reactors to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives

    Substitution: Alkylated or acylated products

Scientific Research Applications

Propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in biochemical pathways and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]acetate
  • Propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]butanoate

Uniqueness

Propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is unique due to its specific structural features, such as the presence of the 2-amino-6-sulfanylidene-3H-purin-9-yl group and the phenoxyphosphoryl moiety. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H29N6O8PS

Molecular Weight

568.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29N6O8PS/c1-11(2)34-21(31)12(3)27-37(32,36-13-7-5-4-6-8-13)33-9-14-16(29)17(30)20(35-14)28-10-24-15-18(28)25-22(23)26-19(15)38/h4-8,10-12,14,16-17,20,29-30H,9H2,1-3H3,(H,27,32)(H3,23,25,26,38)/t12-,14+,16?,17-,20+,37?/m0/s1

InChI Key

VCKNXILWUJSHHX-HZLWQFRPSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2NC(=NC3=S)N)O)O)OC4=CC=CC=C4

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)O)O)OC4=CC=CC=C4

Origin of Product

United States

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